molecular formula C9H7ClO B1610571 3-(Chloromethyl)benzofuran CAS No. 67713-99-9

3-(Chloromethyl)benzofuran

Cat. No. B1610571
CAS RN: 67713-99-9
M. Wt: 166.6 g/mol
InChI Key: CEKFWYXZNWRCAD-UHFFFAOYSA-N
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Description

3-(Chloromethyl)benzofuran is a derivative of benzofuran, which is a heterocyclic compound consisting of fused benzene and furan rings . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

Benzofurans can be prepared by various methods in the laboratory . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of 3-(Chloromethyl)benzofuran is a benzofuran ring with a chloromethyl group attached . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions . For example, a series of new potent antiviral benzofuran derivatives can be synthesized by naturally occurring furanone compounds .

Scientific Research Applications

  • Antitubercular Activity : A study by (Abdullah et al., 2021) designed and synthesized 3-chlorobenzofuran derivatives, which showed significant in vitro inhibitory potency against multidrug-resistant Mycobacterium tuberculosis strains.

  • Bioactivity and Synthesis : Benzofuran compounds, including 3-(Chloromethyl)benzofuran, have been identified for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. This makes them potential natural drug lead compounds as highlighted by (Miao et al., 2019).

  • Synthesis and Structural Properties : The synthesis of 3-Benzoyl[b]benzofurans, which includes compounds like 3-(Chloromethyl)benzofuran, plays a role in the development of bioactive molecules for pharmaceutical use. This was discussed by (Delogu & Begala, 2016).

  • Pharmacodynamic Activity : Studies have investigated benzofuranethanamines, closely related to 3-(Chloromethyl)benzofuran, for their structure-activity relationships with antiarrhythmic compounds, as explored by (Ecker et al., 1995).

  • Antimicrobial Agents : The benzofuran nucleus, including 3-(Chloromethyl)benzofuran, is integral to numerous bioactive heterocycles with applications in antimicrobial therapy. This is detailed in research by (Dawood, 2019).

  • Molecular Docking Studies : The structural and spectroscopic properties of benzofuran derivatives have been the focus of molecular docking studies to investigate their biological activities. Research by (Sagaama et al., 2020) provides insights into their potential as inhibitors against cancer and microbial diseases.

  • Antimicrobial Activity of Benzofuran Derivatives : Benzofuran compounds, including 3-(Chloromethyl)benzofuran, have been found effective against microbial diseases, as discussed in a study by (Hiremathad et al., 2015).

  • Synthesis of Functionalized Benzofurans : The synthesis of highly functionalized benzofurans, such as 3-(Chloromethyl)benzofuran, is crucial for the development of new therapeutic agents, as presented in the research by (Schevenels & Markó, 2012).

Safety And Hazards

Benzofuran is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and is suspected of causing cancer .

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide potential applications as medicinal drugs . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research in this area is promising.

properties

IUPAC Name

3-(chloromethyl)-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKFWYXZNWRCAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497452
Record name 3-(Chloromethyl)-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)benzofuran

CAS RN

67713-99-9
Record name 3-(Chloromethyl)-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Ghamati, M Pordel, A Davoodnia… - … Journal of Energy …, 2021 - Wiley Online Library
The concern with fluorescent heterocyclic compounds has been growing because they can be utilized in dye‐sensitized solar cells (DSSCs) as organic photosensitizers. As a result of …
Number of citations: 4 onlinelibrary.wiley.com
Q Tian, J Bai, B Chen, G Zhang - Organic letters, 2016 - ACS Publications
The first asymmetric dearomatization addition reaction of halomethyl arenes including benzofuran and benzothiophene was enabled by chromium catalysis. A variety of aldehydes …
Number of citations: 37 pubs.acs.org
P Grundt, SLJ Husband, RR Luedtke, M Taylor… - Bioorganic & medicinal …, 2007 - Elsevier
… 3-Chloromethyl-benzofuran 14 was converted to analogues 33–35 in the presence of sodium bicarbonate in refluxing acetonitrile. Regioselective alkylation of the indole nitrogen (36 …
Number of citations: 47 www.sciencedirect.com

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